

Solubility Profile of 4-Aminodiphenylamine Sulfate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminodiphenylamine sulfate

Cat. No.: B8048891

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-Aminodiphenylamine sulfate** in organic solvents. Due to the limited availability of direct quantitative data for the sulfate salt, this document also includes solubility information for the free base, 4-Aminodiphenylamine, as a reference. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise data for their specific applications.

Executive Summary

4-Aminodiphenylamine and its salts are chemical compounds with applications in various industrial processes, including as an intermediate in the synthesis of dyes and as an antioxidant in rubber production. In the context of research and drug development, understanding the solubility of a compound is critical for formulation, delivery, and biological screening. This guide addresses the solubility of **4-Aminodiphenylamine sulfate**, a salt form that often exhibits different solubility characteristics compared to its free base. While quantitative solubility data for **4-Aminodiphenylamine sulfate** in organic solvents is scarce in published literature, this guide consolidates available information and provides a framework for its experimental determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of both the free base and its sulfate salt is essential for interpreting their solubility behavior.

Property	4-Aminodiphenylamine	4-Aminodiphenylamine Sulfate
CAS Number	101-54-2	4698-29-7[1][2][3]
Molecular Formula	C ₁₂ H ₁₂ N ₂	C ₁₂ H ₁₄ N ₂ O ₄ S[3]
Molecular Weight	184.24 g/mol	282.32 g/mol [3]
Appearance	Purple-black or dark purple solid/flakes[4]	Grey powder[3]
Melting Point	75 °C (167 °F; 348 K)[4]	75 °C[3]
Boiling Point	354 °C (669 °F; 627 K)[4]	354.7 °C[1][2]

Quantitative Solubility Data

Precise quantitative solubility data is crucial for comparative analysis and for designing experimental protocols.

4-Aminodiphenylamine (Free Base)

The free base of 4-Aminodiphenylamine exhibits solubility in several common organic solvents.

Solvent	Temperature (°C)	Solubility	Reference
Ethanol	20	≥10 mg/mL[5]	[5][6][7]
Dimethyl Sulfoxide (DMSO)	Not Specified	≥10 mg/mL[5]	[5]
Water	20	0.6 g/L[6][7]	[6][7]
Diethyl Ether	Not Specified	Soluble	[8]
Chloroform	Not Specified	Sparingly Soluble	[8]
Ligroin	Not Specified	Soluble	[8]

4-Aminodiphenylamine Sulfate

As of the compilation of this guide, specific quantitative solubility data for **4-Aminodiphenylamine sulfate** in a range of organic solvents is not widely available in the public domain. Many sources explicitly state the solubility as "N/A"[2]. A material safety data sheet indicates a low solubility in water of <1.0 mg/ml at 20°C[9]. Researchers are encouraged to determine the solubility experimentally for their solvent systems of interest. The following table is provided as a template for recording experimentally determined values.

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
Methanol	25	To Be Determined	To Be Determined
Ethanol	25	To Be Determined	To Be Determined
Acetone	25	To Be Determined	To Be Determined
Acetonitrile	25	To Be Determined	To Be Determined
Dimethyl Sulfoxide (DMSO)	25	To Be Determined	To Be Determined
Dichloromethane (DCM)	25	To Be Determined	To Be Determined
N,N-Dimethylformamide (DMF)	25	To Be Determined	To Be Determined

Expected Solubility Profile of 4-Aminodiphenylamine Sulfate

The conversion of a free amine to its sulfate salt generally increases its polarity. This is because the salt exists as ions (the protonated amine cation and the sulfate anion), which are more readily solvated by polar solvents.

Based on general chemical principles, the solubility of **4-Aminodiphenylamine sulfate** in organic solvents is expected to follow these trends:

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have a high dielectric constant, which can stabilize the ionic salt. Therefore, some degree of solubility is expected, although likely lower than that of the free base in the same solvents.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate cations and anions, suggesting that **4-Aminodiphenylamine sulfate** may exhibit solubility in these solvents.
- **Nonpolar Solvents** (e.g., Toluene, Hexane, Diethyl Ether): Due to the high polarity of the sulfate salt, it is expected to have very low to negligible solubility in nonpolar organic solvents. The free base, being less polar, is more soluble in such solvents.

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for the gravimetric determination of the solubility of **4-Aminodiphenylamine sulfate**.

Materials and Equipment:

- **4-Aminodiphenylamine sulfate**
- Selected organic solvents (analytical grade)
- Analytical balance (readable to at least 0.1 mg)
- Vials with screw caps
- Constant temperature shaker or incubator
- Syringe filters (0.22 μm , solvent-compatible)
- Syringes
- Pre-weighed sample collection vials
- Oven or vacuum oven for drying

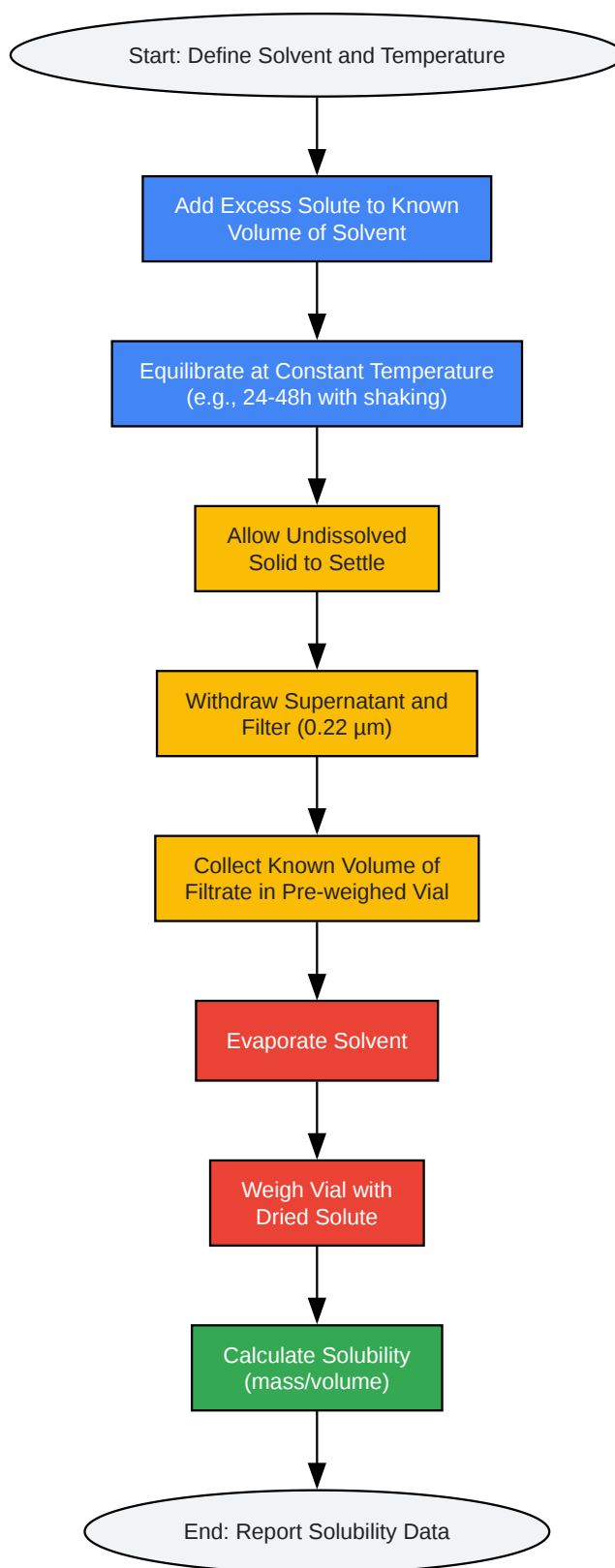
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **4-Aminodiphenylamine sulfate** to a known volume (e.g., 2 mL) of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
 - Securely cap the vial to prevent solvent evaporation.
 - Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
 - Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Sample Collection and Filtration:
 - After equilibration, allow the solid to settle.
 - Carefully draw a known volume of the supernatant (e.g., 1 mL) using a syringe.
 - Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed sample collection vial. This step is critical to remove any undissolved solid particles.
- Solvent Evaporation and Mass Determination:
 - Record the exact volume of the filtered solution collected.
 - Evaporate the solvent from the collection vial. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or by using a vacuum oven for more sensitive compounds.
 - Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.
- Calculation of Solubility:

- Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
- Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.



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Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While direct, quantitative solubility data for **4-Aminodiphenylamine sulfate** in organic solvents is limited, this technical guide provides a comprehensive starting point for researchers. By understanding the properties of the free base and the general principles of amine salt solubility, an informed selection of potential solvents can be made. The provided experimental protocol offers a reliable method for determining the precise solubility of **4-Aminodiphenylamine sulfate**, enabling the generation of crucial data for advancing research and development activities.

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